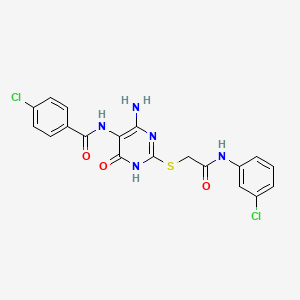![molecular formula C20H18N2O5 B2889341 (2Z)-N-acetyl-8-methoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide CAS No. 389075-38-1](/img/structure/B2889341.png)
(2Z)-N-acetyl-8-methoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This involves understanding the methods and processes used to synthesize the compound. It may involve various chemical reactions, use of catalysts, and conditions such as temperature and pressure .Molecular Structure Analysis
This involves understanding the spatial arrangement of atoms in the compound and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the conditions required for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, reactivity, and stability of the compound .科学的研究の応用
Gene Cloning and Expression Studies
The compound can be used in gene cloning and expression studies due to its potential role in plasmid preparation. Plasmid DNA is crucial for cloning, transferring, and manipulating genes. The choice of plasmid preparation size, which could be influenced by the compound, determines the quantity and quality of plasmids required for specific research applications .
Advanced Catalysis
Functionalized nanoparticles, such as those derived from the compound, show promise in advanced catalysis. Their distinctive physiochemical characteristics can enhance catalytic processes, which is vital for the development of new synthetic pathways and the improvement of reaction efficiencies .
Drug Delivery Systems
The compound’s derivatives could be engineered to form part of drug delivery systems. Its structure allows for potential functionalization, which can be tailored to improve drug delivery efficacy, targeting specific tissues or cells within the body .
Biomedical Applications
In the biomedical field, the compound may be used to develop new materials for imaging and diagnostics. Its chemical structure could be modified to create contrast agents or probes that are used in various imaging techniques to diagnose diseases .
Environmental Remediation
The compound’s modified forms could be applied in environmental remediation. Its ability to form stable complexes with pollutants makes it a candidate for use in the removal of hazardous substances from the environment .
Molecular Sensing and Detection
Due to its unique structural features, the compound could be utilized in molecular sensing and detection. It can be part of sensors that detect specific molecules, which is essential in monitoring environmental pollutants or detecting biomarkers for diseases .
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-acetyl-8-methoxy-2-(2-methoxyphenyl)iminochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5/c1-12(23)21-19(24)14-11-13-7-6-10-17(26-3)18(13)27-20(14)22-15-8-4-5-9-16(15)25-2/h4-11H,1-3H3,(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXUVXBBNOFKFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=O)C1=CC2=C(C(=CC=C2)OC)OC1=NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

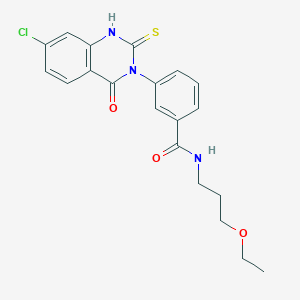
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide](/img/structure/B2889259.png)

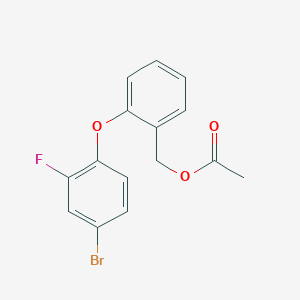
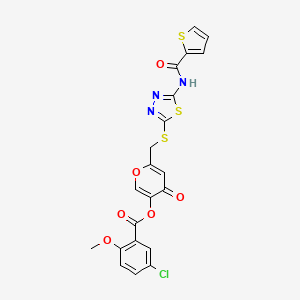
![4-Methyl-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide](/img/structure/B2889266.png)
![N-(2-chlorobenzyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2889268.png)
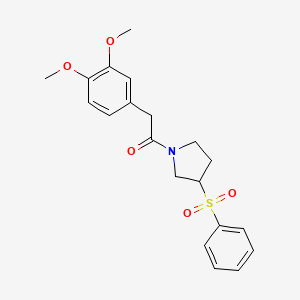

![N-(2-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)ethyl)-3-methoxybenzamide](/img/structure/B2889273.png)
![2-((2-(4-ethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile](/img/structure/B2889274.png)
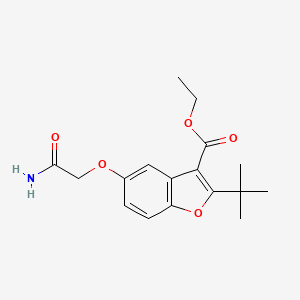
![2-Amino-4-cyclohexyl-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B2889278.png)
